molecular formula C16H10O4 B470029 4-(2-oxo-2H-chromen-3-yl)benzoic acid CAS No. 14071-70-6

4-(2-oxo-2H-chromen-3-yl)benzoic acid

Cat. No. B470029
CAS RN: 14071-70-6
M. Wt: 266.25g/mol
InChI Key: MBBOXTWFFMVNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-oxo-2H-chromen-3-yl)benzoic acid is a chemical compound with the molecular formula C16H10O4 . It is related to the class of compounds known as coumarins, which are characterized by a benzene ring fused to a 2-pyrone ring .


Synthesis Analysis

The synthesis of this compound can be achieved through the reaction of 4-hydroxycoumarin with 4-formylbenzoic acid in ethanol under reflux . After the reaction, the mixture is cooled to room temperature, and the precipitate is collected, washed with hot water, and dried in air .


Molecular Structure Analysis

The structure of this compound has been determined by X-ray crystallography . It crystallizes in the monoclinic system, space group P21/n, with cell parameters a = 10.676(2)Å, b = 10.017(2)Å, c = 24.438(6)Å, β = 100.890(10)°, V = 2566.4(10)Å3 and Z = 4 . The molecular configuration/conformation is stabilized by two intramolecular hydrogen bonds formed between the carbonyl group of one 4-hydroxycoumarin unit and the hydroxyl group of the second one

Scientific Research Applications

Cardioprotective Properties

The compound has been investigated for its potential in protecting heart tissues against damage. Specifically, one derivative, (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide, demonstrated protective effects against myocardial infarction-induced cardiac remodeling in rats. This molecule exhibited potent angiotensin-converting enzyme inhibition and significantly improved cardiac dysfunction markers, suggesting its potential as an anticoagulant agent in acute myocardial infarction scenarios (Khdhiri et al., 2020).

Anti-Inflammatory and Antinociceptive Activities

Chromone constituents isolated from Vitex negundo, which share structural similarities with 4-(2-oxo-2H-chromen-3-yl)benzoic acid, have been found to possess anti-inflammatory and antinociceptive properties. These compounds showed significant attenuation of pain and reduction of inflammation in experimental models, indicating their therapeutic potential in treating conditions associated with pain and inflammation (Khan et al., 2017).

Antigenotoxic Potential

Derivatives of 4-hydroxy-2H-chromen-2-one were evaluated for their potential to modulate genotoxicity induced by ethyl methanesulfonate (EMS) in Drosophila melanogaster. The study found that these compounds could significantly decrease the frequency of germinative mutations, suggesting a protective role against strong mutagens. This indicates the potential utility of these derivatives in reducing genetic damage in living organisms (Matic et al., 2012).

Antidepressant-like Profile

A specific derivative, 4-propyl-2H-benzo[h]-chromen-2-one, exhibited a significant antidepressant-like effect in experimental models. The compound showed a notable reduction in immobility time during behavioral tests, suggesting its potential as a monoamine oxidase inhibitor and antidepressant agent (Vergel et al., 2010).

Antitumor and Anticancer Activities

Several studies have highlighted the antitumor and anticancer potentials of compounds structurally similar to this compound. They have been shown to exhibit cytotoxicity against various cancer cell lines and possess in vivo anti-mammary epithelial proliferation activity, indicating their promise as anticancer agents (Dong et al., 2012).

Neuroprotective Effects

Compounds like AIT-082, a derivative of 4-[[3-(1,6-dihydro-6-oxo-9-purin-9-yl)-1-oxopropyl]amino]benzoic acid, have shown neuroprotective activities against neuronal injury, providing insights into potential treatments for neurodegenerative disorders (Iorio et al., 2001).

properties

IUPAC Name

4-(2-oxochromen-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-15(18)11-7-5-10(6-8-11)13-9-12-3-1-2-4-14(12)20-16(13)19/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBOXTWFFMVNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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